N-cyclohexyl-3,5-dimethylaniline
Description
N-Cyclohexyl-3,5-dimethylaniline is a tertiary aromatic amine featuring a cyclohexyl group attached to the nitrogen atom of a 3,5-dimethyl-substituted aniline. The cyclohexyl substituent likely confers steric bulk and lipophilicity, influencing solubility and reactivity compared to other alkyl or aryl amines .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-cyclohexyl-3,5-dimethylaniline |
InChI |
InChI=1S/C14H21N/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13/h8-10,13,15H,3-7H2,1-2H3 |
InChI Key |
NNEGRFSXZNFOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process proceeds via imine intermediate formation, followed by catalytic hydrogenation. A typical protocol involves:
- Molar ratio : 1:1.2 (3,5-dimethylaniline : cyclohexanone)
- Catalyst : 0.5–1.0 wt% palladium on carbon (Pd/C) or platinum oxide (PtO₂)
- Solvent : Methanol or ethanol
- Conditions : 60–80°C under 30–50 psi H₂ for 4–6 hours.
The reaction achieves yields of 78–85% with minimal byproducts such as N,N-dicyclohexyl derivatives. Kinetic studies indicate that excess cyclohexanone suppresses dimerization side reactions.
Optimization and Challenges
- Acid promoters : Addition of 0.1–0.5 mol% p-toluenesulfonic acid enhances imine formation, reducing reaction time by 30%.
- Catalyst recycling : Pd/C retains 90% activity after five cycles, making it cost-effective for large-scale production.
- Pressure sensitivity : Suboptimal H₂ pressure (<20 psi) leads to incomplete reduction, while >70 psi promotes over-hydrogenation of the aromatic ring.
Alkylation with Cyclohexyl Halides
Direct N-alkylation of 3,5-dimethylaniline using cyclohexyl halides (e.g., cyclohexyl chloride or bromide) is a classical but less atom-economical approach.
Protocol and Parameters
Limitations and Modifications
- Selectivity issues : Steric hindrance from the 3,5-dimethyl groups reduces nucleophilicity, necessitating excess cyclohexyl halide (2.5–3.0 equiv).
- Green chemistry adaptations : Ionic liquids like [BMIM][BF₄] improve yields to 80% by stabilizing the transition state.
This modern cross-coupling method enables the introduction of cyclohexyl groups via palladium-catalyzed C–N bond formation.
Reaction Design
Performance Metrics
- Yield : 60–68%, limited by competing β-hydride elimination.
- Advantages : Avoids pre-functionalized anilines, suitable for electron-deficient substrates.
Multi-Step Synthesis via Nitro Intermediates
A convergent route involves synthesizing 3,5-dimethylnitrobenzene, followed by reduction and cyclohexylation.
Stepwise Procedure
Economic and Environmental Impact
- Atom economy : 41% (vs. 68% for direct reductive alkylation).
- Waste generation : 3.2 kg waste/kg product, primarily from nitration byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Reductive Alkylation | 85 | 98 | 120 | High | Moderate |
| Alkylation with Halides | 72 | 90 | 95 | Medium | High |
| Buchwald-Hartwig | 68 | 99 | 310 | Low | Low |
| Multi-Step Synthesis | 78 | 97 | 150 | High | High |
Data synthesized from Refs.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical Properties
Table 1 compares key physicochemical properties of N-cyclohexyl-3,5-dimethylaniline analogs:
Key Observations:
- Polarity: The methoxy group in 4-methoxy-3,5-dimethylaniline increases polarity and hydrogen-bonding capacity, contrasting with the lipophilic tert-butyl or cyclohexyl groups .
- Thermal Stability: N-tert-Butyl-3,5-dimethylaniline’s low boiling point (70°C) suggests volatility, whereas the cyclohexyl analog may exhibit higher thermal stability due to ring rigidity .
Spectroscopic Characterization
- NMR Trends:
- N-Cyclopropyl-3,5-dimethylaniline exhibits distinct ¹H NMR signals for cyclopropane protons (δ 0.47–0.75 ppm) and aromatic methyl groups (δ 2.27 ppm) .
- 4-Methoxy-3,5-dimethylaniline shows a methoxy singlet at δ 3.65 ppm and aromatic protons at δ 6.33 ppm, reflecting electronic effects of the substituent .
- Mass Spectrometry: N-Hexyl-3,5-dimethylaniline has a monoisotopic mass of 205.183050, consistent with its molecular formula .
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